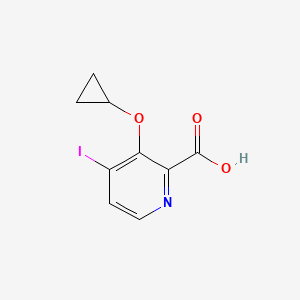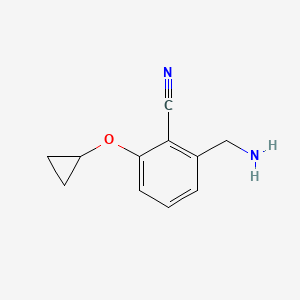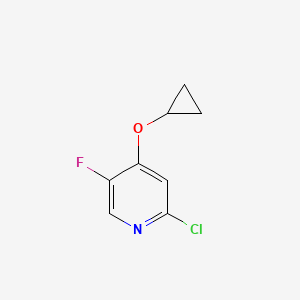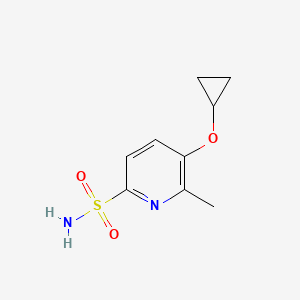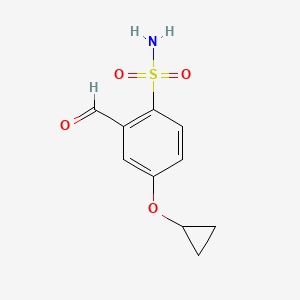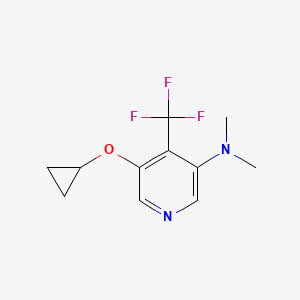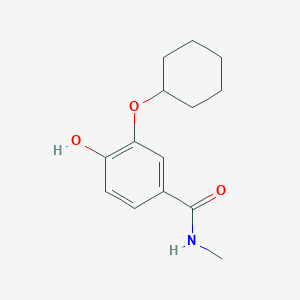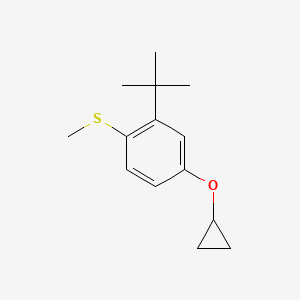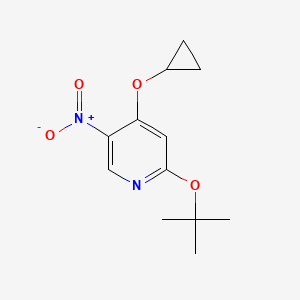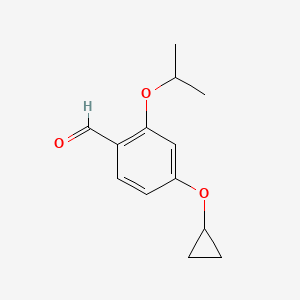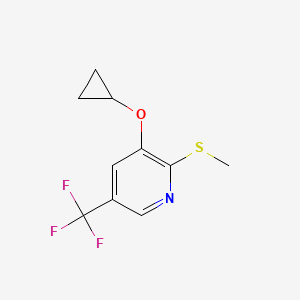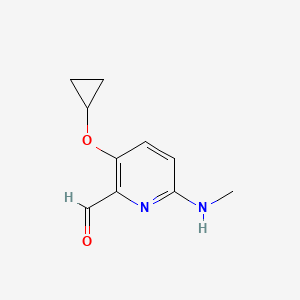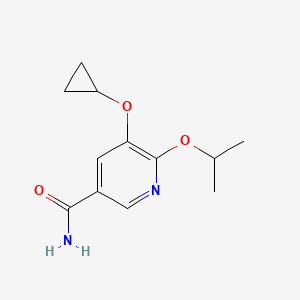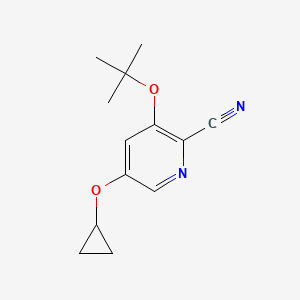
3-Tert-butoxy-5-cyclopropoxypicolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 3-Tert-butoxy-5-cyclopropoxypicolinonitrile are not well-documented. Typically, such compounds are produced in small quantities for research purposes rather than large-scale industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Tert-butoxy-5-cyclopropoxypicolinonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkoxides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-Tert-butoxy-5-cyclopropoxypicolinonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The specific mechanism of action for 3-Tert-butoxy-5-cyclopropoxypicolinonitrile is not well-documented. compounds with similar structures often interact with biological targets through:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulating biochemical pathways, such as signal transduction or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Tert-butoxy-5-cyclopropoxypicolinonitrile include:
- 3-Tert-butoxy-5-cyclopropoxypyridine
- 3-Tert-butoxy-5-cyclopropoxybenzene
- 3-Tert-butoxy-5-cyclopropoxyquinoline
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized research applications.
Eigenschaften
Molekularformel |
C13H16N2O2 |
|---|---|
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
5-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12-6-10(16-9-4-5-9)8-15-11(12)7-14/h6,8-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
RVUAXWUIIBLQFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(N=CC(=C1)OC2CC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


